molecular formula C21H27FN2O3 B5612686 (1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B5612686
M. Wt: 374.4 g/mol
InChI Key: YXTOUJFZGHPBDV-UXHICEINSA-N
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Description

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[35]nonan-1-ol is a complex organic compound with a unique structure that includes a spirocyclic nonane ring, a furan ring, and an aminoethoxy group

Properties

IUPAC Name

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c22-17-4-2-1-3-16(17)18-6-5-15(27-18)14-24-10-7-21(8-11-24)19(25)13-20(21)26-12-9-23/h1-6,19-20,25H,7-14,23H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTOUJFZGHPBDV-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(CC2OCCN)O)CC3=CC=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@@H](C[C@@H]2OCCN)O)CC3=CC=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, including the formation of the spirocyclic nonane ring, the introduction of the furan ring, and the attachment of the aminoethoxy group. Common synthetic routes may involve:

    Formation of the Spirocyclic Nonane Ring: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Introduction of the Furan Ring: The furan ring can be introduced through various methods, such as the reaction of a suitable precursor with a furan derivative.

    Attachment of the Aminoethoxy Group: This step typically involves nucleophilic substitution reactions using an aminoethoxy precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(2-fluorophenyl)furan-2-yl]methyl]-7-azaspiro[35]nonan-1-ol is unique due to its spirocyclic structure, which imparts specific chemical and biological properties

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